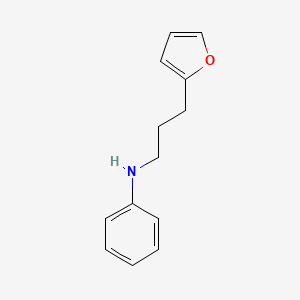
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- is a chemical compound belonging to the benzazocine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound makes it a subject of interest for researchers in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- typically involves multi-step organic reactions. Common starting materials include aromatic amines and cyclic anhydrides. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for further applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions may involve the use of acids, bases, or specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzazocine-2,6(1H,3H)-dione: A closely related compound with similar structural features.
4,5-Dihydro-1-methyl-1H-benzazepine: Another compound in the benzazepine family with distinct properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a similar core structure but different functional groups.
Uniqueness
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- stands out due to its unique combination of structural elements, which confer specific chemical and biological properties
Propiedades
Número CAS |
55366-49-9 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-methyl-4,5-dihydro-3H-1-benzazocine-2,6-dione |
InChI |
InChI=1S/C12H13NO2/c1-13-10-6-3-2-5-9(10)11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3 |
Clave InChI |
VRQLOGZWYWTALX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCCC(=O)C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
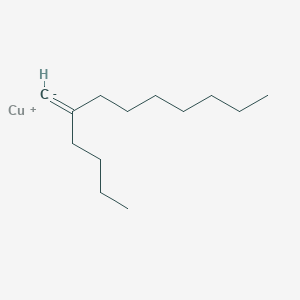
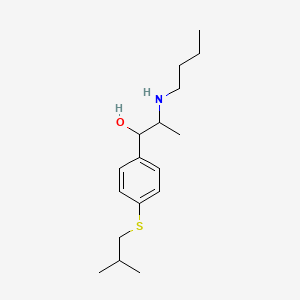
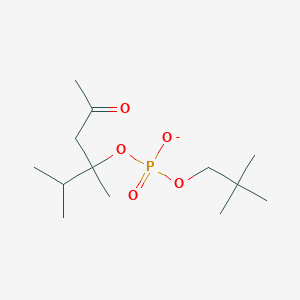
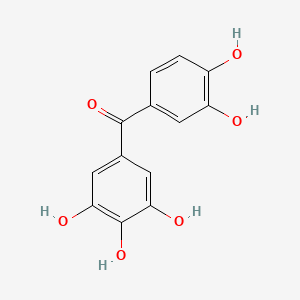
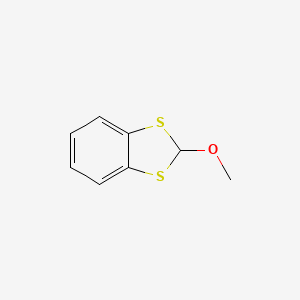



![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)

